1-(1-Ethoxyethyl)-5-fluorouracil
Description
Properties
CAS No. |
62679-91-8 |
|---|---|
Molecular Formula |
C8H11FN2O3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
1-(1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13) |
InChI Key |
HFFIZXGUEMOUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of 1 1 Ethoxyethyl 5 Fluorouracil and Its Analogues
Synthetic Methodologies for the Preparation of 1-(1-Ethoxyethyl)-5-fluorouracil
The synthesis of this compound involves a regioselective alkylation at the N1-position of the 5-fluorouracil (B62378) ring. This process is crucial for modifying the compound's properties while aiming to maintain its anticancer efficacy.
Precursor Synthesis and Derivatization Strategies Utilizing 1-(1-Ethoxyethyl) Moieties
The primary precursor for the synthesis is 5-fluorouracil itself, a well-established antimetabolite. The key derivatization strategy involves the introduction of a 1-(1-ethoxyethyl) group at the N1 position of the pyrimidine (B1678525) ring. This is typically achieved through nucleophilic alkylation. smolecule.com The N1-nitrogen of 5-fluorouracil acts as the nucleophile, attacking the electrophilic carbon of an ethoxyethyl-containing reagent.
One common method involves the reaction of 5-fluorouracil with ethyl vinyl ether in the presence of an acid catalyst. This reaction introduces the ethoxyethyl group onto one of the nitrogen atoms of the uracil (B121893) ring. Other approaches to N-alkylation of 5-fluorouracil have been explored, including direct alkylation with various alkyl halides, which can lead to substitution at either the N1 or N3 position depending on the reaction conditions and the nature of the alkylating agent. researchgate.netnih.gov For instance, alkylation with allylic-type halides tends to favor the N1-position, while saturated halides may lead to N3-alkylation. researchgate.net
Reaction Pathways and Optimization for Yield and Purity
The synthesis of this compound generally involves the reaction of 5-fluorouracil with an appropriate ethoxyethylating agent. A common pathway includes the reaction with ethyl vinyl ether. smolecule.com Optimization of this reaction is critical to ensure high yield and purity, minimizing the formation of side products, such as the N3-alkylated isomer.
Factors that can be optimized include the choice of solvent, reaction temperature, and the type of catalyst used. For instance, in the synthesis of N-alkynyl derivatives of 5-fluorouracil, the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) has been reported. nih.gov Similar optimization strategies can be applied to the synthesis of this compound. Purification of the final product is often achieved through techniques like flash chromatography. nih.gov
Scale-Up Considerations for Research Applications
Scaling up the synthesis of this compound for research purposes requires careful consideration of several factors. These include the availability and cost of starting materials, the efficiency and safety of the reaction conditions on a larger scale, and the robustness of the purification method. For instance, while flash chromatography is suitable for small-scale purification, alternative methods like crystallization may be more practical for larger quantities. The development of an optimized synthesis for 18F-labelled 5-fluorouracil highlights the importance of efficient and scalable synthetic routes for producing derivatives for research and potential clinical applications. nih.gov
Advanced Spectroscopic and Chromatographic Approaches for Structural Confirmation and Purity Assessment
Confirming the chemical structure and assessing the purity of this compound and its analogues are essential steps. This is achieved through a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to confirm the attachment of the ethoxyethyl group and to determine the site of substitution on the 5-fluorouracil ring. mdpi.comnih.gov
In ¹H NMR spectra of 5-fluorouracil derivatives, the chemical shifts and coupling constants of the protons provide detailed information about their chemical environment. researchgate.netchemicalbook.com For example, the protons of the ethoxyethyl group would exhibit characteristic signals, and the position of the signal for the proton at the C6 position of the uracil ring can help confirm N1 substitution. researchgate.net Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.comresearchgate.net The chemical shifts of the carbons in the pyrimidine ring and the ethoxyethyl group confirm the structure. ¹⁹F NMR can also be employed to study the fluorine atom in the molecule. nih.gov
Table 1: Representative NMR Data for 5-Fluorouracil Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 5-Fluorouracil-1-acetic acid | ¹H NMR | DMSO-d₆ | 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H) researchgate.net |
| 5-Fluorouracil-1-acetic acid | ¹³C NMR | DMSO-d₆ | 169.28, 157.54, 149.66, 138.55, 130.64, 48.63 researchgate.net |
| (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-2-(biphenyl-4-yl)acetate | ¹H NMR | Not Specified | 12.00 (s, 1H), 7.3-8.1 (m, 10H), 5.58 (s, 2H), 3.7 (s, 2H) mdpi.com |
| (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-2-(biphenyl-4-yl)acetate | ¹³C NMR | Not Specified | 170.89, 157.37 (d, J=26 Hz), 149.22, 139.78, 139.41 (d, J=229 Hz), 138.84, 132.92, 130.00, 129.42 (d, J=34 Hz), 128.89, 127.38, 126.61, 126.57, 70.86, 40.22 mdpi.com |
Note: This table provides examples of NMR data for related 5-fluorouracil derivatives to illustrate the type of information obtained from these analyses. Specific data for this compound would follow similar patterns.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, MS analysis would confirm its molecular formula, C₈H₁₁FN₂O₃.
Electron Ionization (EI) mass spectrometry of N-substituted 5-fluorouracil derivatives often shows characteristic fragmentation patterns that can help distinguish between N1 and N3 isomers. nih.gov For N1-substituted derivatives, a retro-Diels-Alder decomposition of the pyrimidine ring is a common fragmentation pathway. nih.gov Electrospray ionization (ESI) mass spectrometry is also widely used, often coupled with liquid chromatography (LC-MS), to analyze 5-fluorouracil and its metabolites. researchgate.netnih.govmdpi.com The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) provides further structural details. For example, the fragmentation of 5-fluorouridine (B13573), a related nucleoside, involves cleavage of the glycosidic bond. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₁FN₂O₃ | |
| Ionization Mode | Electron Ionization (EI) | |
| InChIKey | HFFIZXGUEMOUQH-UHFFFAOYSA-N |
This table provides key mass spectrometry identifiers for the target compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed in the structural elucidation of this compound. These methods provide critical information regarding the compound's functional groups and electronic structure.
IR spectroscopy identifies the types of chemical bonds within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of those bonds. In the case of this compound, the IR spectrum would be expected to display characteristic absorption bands confirming the presence of its constituent functional groups. For instance, the spectrum would show strong absorptions corresponding to the C=O stretching vibrations of the uracil ring, typically appearing as two distinct bands in the region of 1650-1750 cm⁻¹. The presence of the C-F bond is indicated by a stretching vibration in the 1200-1250 cm⁻¹ range. Furthermore, the ethoxyethyl substituent introduces specific signals, including C-H stretching vibrations from the alkyl chains around 2850-3000 cm⁻¹ and a characteristic C-O (ether) stretching band, generally observed between 1000 and 1300 cm⁻¹.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine ring of 5-fluorouracil and its derivatives acts as a chromophore, absorbing UV light and undergoing π → π* transitions. The wavelength of maximum absorption (λmax) is a key characteristic. For the parent compound, 5-fluorouracil, the λmax is typically observed around 265 nm in a neutral aqueous solution. The introduction of the 1-(1-ethoxyethyl) group at the N1 position is expected to cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the λmax, reflecting the electronic influence of this substituent on the pyrimidine ring system.
Below are tables summarizing the expected spectroscopic data for this compound based on the analysis of its structural components.
Table 1: Expected Infrared (IR) Absorption Data for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=O (Amide/Uracil) | Stretching | 1650-1750 |
| C=C (Uracil Ring) | Stretching | ~1600 |
| C-F | Stretching | 1200-1250 |
| C-O (Ether) | Stretching | 1000-1300 |
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Compound | Solvent System | Expected λmax (nm) |
| This compound | Methanol (B129727) or Acetonitrile/Water | ~260-275 |
Chromatographic Techniques (HPLC, UPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and essential analytical techniques for determining the purity of synthesized this compound. These methods separate the target compound from any unreacted starting materials, by-products, or degradation products, allowing for accurate quantification.
HPLC is a widely established method for the analysis of pharmaceuticals. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase is often a buffered aqueous solution mixed with an organic solvent such as methanol or acetonitrile. By adjusting the ratio of the organic solvent, either in an isocratic (constant composition) or gradient (varied composition) elution, a fine-tuned separation can be achieved. Detection is commonly performed using a UV detector set at the λmax of the compound (around 265 nm), providing high sensitivity. The retention time of the compound under specific conditions is a key identifier, while the peak area allows for the calculation of its purity relative to other detected impurities.
UPLC represents an evolution of HPLC, utilizing columns packed with smaller particles (sub-2 µm). This advancement leads to significantly increased resolution, faster analysis times, and greater sensitivity. For the stringent purity evaluation of this compound, a UPLC method can provide a more detailed chromatogram, resolving impurities that might co-elute with the main peak in a standard HPLC run. The higher efficiency of UPLC is particularly advantageous for in-process controls during synthesis and for stability testing of the final compound.
The tables below outline typical parameters for the chromatographic analysis of this compound.
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water (with buffer) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~265 nm |
| Column Temperature | 25-40 °C |
Table 4: Typical Ultra-Performance Liquid Chromatography (UPLC) Parameters
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.3-0.5 mL/min |
| Detector | UV at ~265 nm |
| Column Temperature | 35-50 °C |
Biorecognition and Activation Mechanisms of 1 1 Ethoxyethyl 5 Fluorouracil
Enzymatic Hydrolysis Pathways Leading to 5-Fluorouracil (B62378) Release
The primary anticipated mechanism for the release of active 5-FU from 1-(1-Ethoxyethyl)-5-fluorouracil is enzymatic hydrolysis. The 1-(1-ethoxyethyl) group is a hemiacetal ether linkage, which is known to be susceptible to enzymatic cleavage.
Identification and Characterization of Involved Esterases and Hydrolases
Specific esterases or hydrolases that recognize and metabolize this compound have not been identified in published research. However, based on the metabolism of other prodrugs with similar chemical linkages, it is plausible that carboxylesterases (CES), which are abundant in the liver, plasma, and various tissues, could play a role. nih.gov These enzymes are known to hydrolyze a wide range of ester, amide, and carbamate (B1207046) linkages. nih.gov Without specific studies, it is impossible to definitively name the enzymes involved or their relative contributions to the activation of this particular prodrug.
Kinetic Analysis of Enzyme-Mediated Prodrug Bioconversion
A kinetic analysis of the enzyme-mediated bioconversion of this compound would require experimental data, which is currently unavailable. Such an analysis would typically involve determining key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the responsible enzymes. This data would be crucial for understanding the efficiency and rate of 5-FU release in a biological system. In the absence of such studies, no data table for kinetic analysis can be generated.
pH-Dependent Non-Enzymatic Cleavage Processes
The stability of the 1-(1-ethoxyethyl) ether linkage is expected to be pH-dependent. Acetal and hemiacetal linkages are known to be labile under acidic conditions. Therefore, it is hypothesized that this compound could undergo non-enzymatic cleavage to release 5-FU in acidic environments, such as the stomach or the microenvironment of some tumors.
Studies on the hydrolysis kinetics of similar prodrugs often show a pH-rate profile where the rate of hydrolysis increases as the pH decreases. nih.govresearchgate.net However, without experimental data for this compound, a specific pH-rate profile or a data table illustrating its stability at different pH values cannot be provided.
Intracellular Metabolism of Activated Species and Rate-Limiting Steps
Once 5-fluorouracil is released from its 1-(1-ethoxyethyl) promoiety, it enters the well-established intracellular metabolic pathways of 5-FU. The cytotoxic activity of 5-FU is dependent on its anabolism to three active metabolites: 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), 5-fluorouridine-5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP).
Without experimental data on the conversion of this compound, it is not possible to create a data table comparing the rates of different metabolic steps.
Cellular and Molecular Pharmacodynamics in Preclinical Models
Cellular Uptake Mechanisms and Intracellular Distribution Dynamics
1-(1-Ethoxyethyl)-5-fluorouracil, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), is designed for oral administration. patsnap.comed.ac.uk Its lipophilic nature facilitates absorption, after which it undergoes metabolic conversion to 5-FU, primarily in the liver by cytochrome P450 enzymes, particularly CYP2A6. patsnap.comdrugbank.com The active 5-FU is then distributed systemically, where it can be taken up by cancer cells. patsnap.com
The cellular uptake of 5-FU, the active metabolite of this compound, has been investigated in various cancer cell lines. Studies have shown that 5-FU enters cells using the same transport mechanisms as the natural pyrimidine (B1678525), uracil (B121893). nih.govnih.gov This includes facilitated transport systems. nih.gov Research has been conducted on a range of cancer cell lines, including those from colorectal, breast, gastric, and head and neck cancers. patsnap.comed.ac.uknih.gov For instance, studies on human colon cancer cell lines such as HCT-116, SW480, and HT29, as well as esophageal adenocarcinoma cells (OE33), have demonstrated the uptake and subsequent cytotoxic effects of 5-FU. researchgate.net The intracellular concentration of 5-FU and its metabolites is a critical determinant of its anticancer activity. cancernetwork.com
The permeation of 5-FU across the cell membrane occurs through multiple pathways. Evidence points to both passive diffusion and carrier-mediated transport. nih.govnih.gov The facilitated transport of 5-FU is shared with uracil and is a saturable process. nih.gov This transport system is relatively rapid, suggesting that membrane transport is not typically the rate-limiting step in the drug's ultimate action. nih.gov Only the non-ionized form of 5-fluorouracil appears to be a substrate for the transporter. nih.gov Additionally, research into enhancing the membrane permeability of 5-FU through methods like cocrystallization has been explored, which can improve its transport across cellular barriers. researchgate.netbohrium.com
Comparative Antiproliferative Activity with 5-Fluorouracil in In Vitro Cell Culture Models
As a prodrug, the antiproliferative activity of this compound is intrinsically linked to its conversion to 5-FU. In vitro studies comparing novel prodrugs of tegafur (B1684496) with 5-FU have been conducted across various cancer cell lines. nih.gov These studies often demonstrate that modifications to the tegafur molecule can result in significantly lower IC50 values, indicating higher potency. nih.gov The cytotoxic effect of 5-FU is primarily achieved through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to cell death. nih.govmdpi.com
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. altogenlabs.com In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. nih.gov Studies have shown that novel prodrugs derived from tegafur can have IC50 values that are 5 to 10 times lower than that of tegafur itself in various cancer cell lines. nih.gov For example, the butyroyloxymethyl-tegafur derivative showed enhanced activity against both sensitive (HT-29) and resistant (LS-1034) colon cancer cell lines. nih.gov The IC50 values for 5-FU and its derivatives can vary significantly depending on the cell line. For instance, the IC50 of 5-FU in HeLa and SiHa cervical cancer cells was found to be 5.96 ± 0.33 μM and 4.52 ± 0.30 μM, respectively. mdpi.com
Table 1: Comparative IC50 Values of Tegafur Derivatives and 5-Fluorouracil in Selected Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Butyroyloxymethyl-tegafur | HT-29 | Colon Carcinoma | Significantly lower than Tegafur | nih.gov |
| Butyroyloxymethyl-tegafur | LS-1034 | Colon Carcinoma | Significantly lower than Tegafur | nih.gov |
| 5-Fluorouracil | HeLa | Cervical Cancer | 5.96 ± 0.33 | mdpi.com |
| 5-Fluorouracil | SiHa | Cervical Cancer | 4.52 ± 0.30 | mdpi.com |
| ZY0511 (LSD1 inhibitor) | HCT116 | Colorectal Cancer | Not specified, but enhances 5-FU | nih.gov |
The active metabolite, 5-FU, is known to be an S-phase specific agent, meaning it primarily affects cells during DNA synthesis. nih.gov Treatment of cancer cells with 5-FU often leads to an arrest in the S phase of the cell cycle. nih.gov This is a consequence of DNA damage caused by the misincorporation of its metabolites. nih.gov In vitro studies on oral cancer cells have shown that 5-FU treatment can result in an increase in the proportion of cells in the G1/S phase. nih.gov This is often accompanied by the upregulation of cell cycle regulatory proteins such as p21. nih.govascopubs.org The induction of p21 can lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. ascopubs.org
This compound, through its conversion to 5-FU, is a potent inducer of apoptosis in cancer cells. nih.govthermofisher.com The incorporation of 5-FU metabolites into DNA and RNA leads to cellular stress and damage that can trigger programmed cell death. nih.govmdpi.com Studies in human gastrointestinal tumor xenografts have demonstrated that treatment with a combination of tegafur and uracil (UFT) leads to a significant induction of apoptosis in sensitive tumors. nih.gov The level of apoptosis induction has been shown to correlate with the treatment response. nih.gov The molecular mechanisms underlying this apoptosis involve key regulatory proteins. For instance, the expression levels of p53, p21, Bax (a pro-apoptotic protein), and Mcl-1 (an anti-apoptotic protein) have been shown to be important in predicting the efficacy of UFT in gastric cancer. ascopubs.org In colorectal cancer cells, the combination of an LSD1 inhibitor with 5-FU has been shown to synergistically induce apoptosis. nih.gov
Molecular Mechanisms of Action Downstream of Prodrug Activation
Upon activation to its parent compound, 5-fluorouracil, this compound is anticipated to follow the established cytotoxic pathways of 5-FU. This involves the intracellular conversion of 5-FU into several active metabolites that disrupt critical cellular processes.
Interaction with DNA and RNA Synthesis Pathways
The primary mechanism of action of 5-FU, and by extension its prodrugs, involves the interference with both DNA and RNA synthesis. smolecule.com
Inhibition of DNA Synthesis: A key active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with the enzyme thymidylate synthase. This inhibition blocks the synthesis of thymidylate, an essential precursor for DNA replication and repair, leading to a "thymineless death" in rapidly dividing cancer cells.
Disruption of RNA Function: Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into various RNA molecules. This fraudulent incorporation disrupts RNA processing, maturation, and function, ultimately leading to errors in protein synthesis and contributing to cytotoxicity. smolecule.com
Modulation of Gene Expression and Signaling Pathways
The cytotoxic effects induced by the active metabolites of 5-FU trigger a cascade of downstream signaling events and modulate the expression of numerous genes involved in cell cycle control, apoptosis (programmed cell death), and stress responses. While specific studies detailing the gene expression changes uniquely induced by this compound are not available, the effects are expected to mirror those of 5-FU. This includes the potential for cell cycle arrest and the induction of apoptosis as a consequence of DNA and RNA damage. smolecule.com
Structure Activity Relationship Sar Studies of 1 1 Ethoxyethyl 5 Fluorouracil Analogues
Rational Design and Synthesis of Structurally Modified Prodrug Analogues
The rational design of 1-(1-ethoxyethyl)-5-fluorouracil analogues would be centered on optimizing the balance between stability in systemic circulation and efficient activation to 5-FU within the tumor microenvironment. The synthesis of these analogues would likely follow established methods for N1-alkylation of 5-FU.
A general synthetic approach would involve the reaction of 5-fluorouracil (B62378) with an appropriate chloro- or bromo-ether in the presence of a base. For instance, the synthesis of the parent compound, this compound, would be achieved by reacting 5-fluorouracil with 1-chloroethyl ethyl ether. Analogues could be synthesized by varying the ether component, introducing different alkyl or acyl groups.
The design strategy would systematically explore modifications at two key positions of the 1-(1-ethoxyethyl) promoiety:
The ethoxy group: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl) or acyl groups would modulate the lipophilicity and steric bulk of the prodrug.
The ethylidene bridge: Modifications to this part of the molecule could influence the rate of hydrolysis and subsequent release of 5-FU.
Impact of Alkyl and Acyl Chain Modifications on Prodrug Activation Kinetics
The rate at which the prodrug is converted to the active 5-FU is a critical determinant of its efficacy and toxicity profile. This activation is typically a hydrolytic process, which can be either chemically or enzymatically driven.
Hypothesized Impact of Modifications:
Alkyl Chain Length: Increasing the length of the alkyl chain in the alkoxy group (e.g., from ethoxy to butoxy) would be expected to increase the lipophilicity of the prodrug. This could enhance membrane permeability but might also lead to slower hydrolysis rates due to steric hindrance around the cleavage site.
Branching of the Alkyl Chain: Introducing branching in the alkyl chain (e.g., replacing ethoxy with isopropoxy) would likely increase steric hindrance, potentially leading to a slower and more controlled release of 5-FU.
Acyl Chain Modifications: The introduction of acyl chains would create ester-linked prodrugs. The electronic nature of the acyl group would significantly influence the rate of hydrolysis. Electron-withdrawing groups would be expected to accelerate hydrolysis, while electron-donating groups would slow it down.
A hypothetical data table illustrating the expected trend in prodrug activation kinetics is presented below. The half-life (t½) in a simulated biological fluid (e.g., human plasma) would be a key parameter.
| Analogue | Modification | Expected Lipophilicity (LogP) | Hypothesized Half-life (t½) for 5-FU release |
| 1-(1-Methoxyethyl)-5-fluorouracil | Shorter alkyl chain | Lower than ethoxy analogue | Potentially faster |
| This compound | Parent Compound | Baseline | Baseline |
| 1-(1-Propoxyethyl)-5-fluorouracil | Longer alkyl chain | Higher than ethoxy analogue | Potentially slower |
| 1-(1-Isopropoxyethyl)-5-fluorouracil | Branched alkyl chain | Higher than ethoxy analogue | Potentially slower |
| 1-(1-Acetoxyethyl)-5-fluorouracil | Acyl group | Variable | Dependent on electronic effects |
Influence of Substituents on Cellular Efficacy and Selectivity in In Vitro Systems
The ultimate goal of modifying the this compound structure is to enhance its therapeutic index, meaning a greater cytotoxic effect on cancer cells with minimal harm to normal cells. In vitro studies using various cancer cell lines and normal cell lines are crucial for evaluating this.
The cellular efficacy of the prodrug analogues would be directly linked to their ability to enter the cell and subsequently release 5-FU. The selectivity could be influenced by differential enzyme expression between tumor and normal tissues that are responsible for prodrug activation.
Expected Research Findings from In Vitro Studies:
Cytotoxicity (IC50 values): The half-maximal inhibitory concentration (IC50) would be determined for each analogue against a panel of cancer cell lines (e.g., colorectal, breast, pancreatic) and normal cell lines. A lower IC50 value against cancer cells would indicate higher potency.
Selectivity Index (SI): The SI is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.
Correlation with Activation Kinetics: A direct correlation would be expected between the rate of 5-FU release (activation kinetics) and the observed cytotoxicity. Analogues that release 5-FU too slowly might exhibit lower potency in short-term in vitro assays. Conversely, those that release the drug too rapidly might show less selectivity.
Below is a hypothetical data table summarizing the expected in vitro efficacy of this compound analogues.
| Analogue | Modification | Hypothesized IC50 (µM) - Cancer Cell Line (e.g., HCT116) | Hypothesized IC50 (µM) - Normal Cell Line (e.g., Fibroblasts) | Hypothesized Selectivity Index (SI) |
| 1-(1-Methoxyethyl)-5-fluorouracil | Shorter alkyl chain | Lower | Lower | Moderate |
| This compound | Parent Compound | Baseline | Baseline | Baseline |
| 1-(1-Propoxyethyl)-5-fluorouracil | Longer alkyl chain | Higher | Higher | Potentially Improved |
| 1-(1-Isopropoxyethyl)-5-fluorouracil | Branched alkyl chain | Higher | Higher | Potentially Improved |
| 1-(1-Acetoxyethyl)-5-fluorouracil | Acyl group | Variable | Variable | Variable |
Preclinical Metabolic Fate and Biotransformation Investigations
In Vitro Metabolic Stability in Hepatic Microsomes and Cytosols
The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery, providing insights into its potential pharmacokinetic profile. springernature.com In vitro systems, such as hepatic microsomes and cytosols, are routinely employed to evaluate the susceptibility of a compound to metabolism, primarily by phase I and phase II enzymes. springernature.comthermofisher.com These systems contain a rich complement of drug-metabolizing enzymes, with microsomes being a primary site for cytochrome P450 (CYP) mediated reactions, while cytosols contain various soluble enzymes. thermofisher.com
For prodrugs like 1-(1-Ethoxyethyl)-5-fluorouracil, the primary metabolic event is often hydrolysis to release the active parent drug, 5-fluorouracil (B62378) (5-FU). nih.gov The stability of the prodrug in these in vitro systems determines its potential to reach the target tissue intact. A novel palladium-activated prodrug of 5-FU demonstrated high resistance to metabolization in primary hepatocytes and liver S9 fractions, which contain both microsomal and cytosolic enzymes. nih.gov This suggests that specific structural modifications can significantly enhance stability and control the release of the active drug. nih.gov
The rate of metabolism in these systems is used to calculate key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t1/2), which are crucial for predicting in vivo hepatic clearance. researchgate.netnuvisan.com The data generated from these assays allow for the ranking of compounds and the identification of those with a more favorable metabolic profile for further development. springernature.com
| Parameter | Description | Significance |
|---|---|---|
| Half-life (t1/2) | Time required for the concentration of the parent compound to decrease by half. researchgate.netnuvisan.com | Indicates the rate of metabolism; a shorter half-life suggests faster clearance. |
| Intrinsic Clearance (Clint) | The inherent ability of the liver enzymes to metabolize a drug. researchgate.netnuvisan.com | Used to predict hepatic extraction ratio and overall in vivo clearance. |
| Metabolite Identification | Characterization of the chemical structures of metabolic products. nuvisan.com | Confirms the metabolic pathway and identifies active or potentially toxic metabolites. |
Identification of Specific Enzyme Systems Involved in Prodrug Metabolism
The biotransformation of this compound into its active form, 5-FU, is a critical step for its pharmacological activity. This conversion is primarily mediated by hydrolytic enzymes. Carboxylesterases (CEs) are a major class of enzymes responsible for the hydrolysis of many prodrugs containing ester, amide, or carbamate (B1207046) linkages. nih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are prominently involved in drug metabolism, with hCE1 being highly expressed in the liver and hCE2 in the intestine. nih.gov For instance, the activation of the 5-FU prodrug capecitabine (B1668275) is initiated by carboxylesterase 1 (CES1) in the liver. nih.govpharmgkb.org
The catabolism of the released 5-FU is primarily governed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme in its breakdown. pharmgkb.orgresearchgate.netnih.gov This enzyme converts 5-FU to inactive metabolites. mdpi.com
| Enzyme Family/Enzyme | Role in Metabolism | Example Substrate(s) |
|---|---|---|
| Carboxylesterases (e.g., CES1) | Hydrolysis of prodrugs to release active 5-FU. nih.govnih.gov | Capecitabine nih.govpharmgkb.org |
| Cytochrome P450 (CYP) Enzymes (e.g., CYP2A6) | Oxidative metabolism and conversion of specific prodrugs to 5-FU. pharmgkb.org | Tegafur (B1684496) pharmgkb.org |
| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting catabolism of 5-FU to inactive metabolites. researchgate.netnih.gov | 5-Fluorouracil researchgate.netnih.gov |
| Orotate Phosphoribosyltransferase (OPRT) | Anabolic conversion of 5-FU to active nucleotides. nih.gov | 5-Fluorouracil nih.gov |
| Thymidine (B127349) Phosphorylase (TP) | Conversion of 5'-DFUR (a capecitabine metabolite) to 5-FU. researchgate.net | 5'-deoxy-5-fluorouridine (5'-DFUR) pharmgkb.orgresearchgate.net |
Comparative Biotransformation Profiles Across Different Species (e.g., in vitro rodent vs. human liver fractions)
Preclinical drug development heavily relies on animal models to predict human pharmacokinetics. nih.gov However, significant interspecies differences in drug metabolism can exist, making direct extrapolation challenging. Therefore, comparative in vitro studies using liver fractions (microsomes and S9) from different species, such as rodents and humans, are essential. nuvisan.comnih.gov
These studies help in understanding how the metabolic profile of a compound like this compound might differ between preclinical species and humans. For instance, the activity and substrate specificity of carboxylesterases and CYP enzymes can vary significantly. nih.gov A study on the 5-FU prodrug capecitabine revealed that its conversion to 5'-deoxy-5-fluorocytidine (B193531) is catalyzed by carboxylesterases found in the liver, but the specific enzymes and their efficiency can differ between species.
Research has shown that in vitro data from monkey liver microsomes can be predictive of in vivo hepatic extraction ratios in monkeys, highlighting the utility of such comparative approaches. nih.gov Studies on 5-FU itself have been conducted in both rats and humans to understand its degradation and metabolic pathways. researchgate.netnih.govnih.govnih.gov The primary catabolic pathway involving DPD is conserved across species, but the rate of metabolism and the formation of specific metabolites can differ. researchgate.net
| Metabolic Aspect | General Observation | Implication for Drug Development |
|---|---|---|
| Carboxylesterase Activity | Can exhibit significant species-dependent differences in substrate specificity and activity levels. nih.gov | Affects the rate of prodrug activation, potentially leading to different efficacy and toxicity profiles between species. |
| CYP450 Isoform Expression | The relative abundance and activity of specific CYP isoforms vary between rodents and humans. hyphadiscovery.com | Can lead to different patterns of oxidative metabolism and clearance. |
| DPD Activity | While the enzyme is conserved, its activity level can differ, influencing the rate of 5-FU catabolism. cancernetwork.com | Impacts the systemic exposure and half-life of active 5-FU. |
Tissue-Specific Biotransformation Ex Vivo (e.g., tumor spheroid models, organoids)
While liver metabolism is central to the systemic clearance of many drugs, local biotransformation within specific tissues, particularly tumors, can be critical for the efficacy of anticancer agents. nih.gov Prodrugs like this compound are designed to be preferentially activated at the tumor site, thereby increasing the concentration of the active drug where it is needed most and minimizing systemic toxicity.
Ex vivo models such as 3D tumor spheroids and organoids are increasingly used to study tissue-specific drug metabolism. These models more closely mimic the in vivo microenvironment of a tumor compared to traditional 2D cell cultures. They can provide valuable information on the expression and activity of drug-metabolizing enzymes within the tumor cells themselves.
For 5-FU prodrugs, the presence and activity of enzymes like carboxylesterases and thymidine phosphorylase within the tumor tissue are key determinants of their antitumor effect. researchgate.net For example, the conversion of capecitabine to 5-FU involves thymidine phosphorylase, which can be more highly expressed in some tumor tissues compared to normal tissues. nih.gov Studies using ex vivo models can help to assess whether a prodrug is efficiently converted to its active form within the target cancer cells. For instance, the metabolism of 5-FU has been studied ex vivo in tumor tissue extracts to evaluate the formation of active fluoronucleotides and catabolites. nih.gov
Advanced Analytical Methodologies for Research Applications
Quantitative Analysis of Parent Compound and Metabolites in Biological Samples
Following administration, 1-(1-Ethoxyethyl)-5-fluorouracil is metabolized to 5-fluorouracil (B62378), which then undergoes further conversion into several active and inactive metabolites. The quantitative analysis of 5-FU and its key metabolites—such as fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP)—is crucial for understanding its pharmacokinetic and pharmacodynamic profile. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have become the gold standard for the bioanalysis of 5-FU and its metabolites due to their high sensitivity, specificity, and speed. chromatographyonline.commdpi.com
Researchers have developed and validated numerous methods for quantifying these compounds in various biological samples, including plasma, dried blood spots (DBS), peripheral blood mononuclear cells (PBMCs), and aqueous humor. nih.govmdpi.comnih.gov These methods typically involve a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering substances from the matrix. chromatographyonline.comwindows.netnih.gov
Chromatographic separation is commonly achieved using reversed-phase C18 columns or, for more polar compounds, hydrophilic interaction liquid chromatography (HILIC) columns. mdpi.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. nih.govnih.gov Negative electrospray ionization (ESI) is often employed for 5-FU and its nucleotide metabolites. chromatographyonline.comnih.gov
Validation of these methods is performed according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA), ensuring their reliability for research applications. nih.govnih.gov Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability. For instance, a UPLC-MS/MS method for 5-FU in dried blood spots achieved an LLOQ of 0.1 µg/mL with a calibration curve range up to 60 µg/mL. nih.gov Another highly sensitive UPLC-MS/MS method for 5-FU in rabbit aqueous humor reported an LLOQ of 10.5 ng/mL. mdpi.com The development of these assays is critical, as the intracellular concentrations of active 5-FU nucleotides can be very low, requiring methods that maximize release from the cellular matrix and minimize interference. nih.gov
Table 1: Examples of LC-MS/MS and UPLC-MS/MS Method Parameters for 5-Fluorouracil Analysis
| Analyte(s) | Matrix | LC Column | Ionization | Key MRM Transition (m/z) | LLOQ | Reference |
|---|---|---|---|---|---|---|
| 5-Fluorouracil | Dried Blood Spot | Acquity UPLC BEH C18 | ESI- | 128.97 > 41.82 | 0.1 µg/mL | nih.gov |
| 5-Fluorouracil | Rabbit Aqueous Humor | Acquity HILIC | ESI+ | Not specified | 10.5 ng/mL | mdpi.com |
| 5-FU, Eniluracil | Human Plasma | Not specified | Not specified | Not specified | 8.61 ng/mL (5-FU) | nih.gov |
| 5-FU, UH₂, U, 5-FUH₂ | Human Plasma | Atlantis dC18 | ESI+ | Not specified | 0.1-0.75 µM | nih.gov |
| FUTP, FdUTP, FdUMP | PBMCs | Not specified | Not specified | Not specified | Not specified | nih.gov |
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection offers a more accessible and cost-effective alternative to MS-based methods for the quantification of 5-FU. While generally less sensitive than LC-MS/MS, HPLC-UV methods have been successfully developed and validated for measuring 5-FU concentrations in human and rabbit plasma and other matrices like polymeric nanoparticles. researchgate.netscielo.br
These methods typically use a C18 column for separation and a simple mobile phase, often consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). scielo.brnih.govrjptonline.org UV detection is performed at the wavelength of maximum absorbance for 5-FU, which is around 260-266 nm. nih.govrjptonline.org Sample preparation often involves solid-phase extraction to clean up the sample and concentrate the analyte, which helps in achieving lower detection limits. nih.gov
One such method developed for human plasma demonstrated a low limit of detection (5 ng/mL) and a high extraction yield (96.2%), making it suitable for clinical pharmacokinetic studies. nih.gov Another simple and rapid HPLC-UV method was validated for 5-FU in both human and rabbit plasma, with a short run time of 10 minutes, proving its utility for routine analysis. researchgate.net The robustness of these methods allows for reliable quantification in complex biological fluids, although they may be susceptible to interferences from endogenous compounds that absorb at the same wavelength. researchgate.netresearchgate.net
Table 2: Examples of HPLC-UV Method Parameters for 5-Fluorouracil Quantification
| Matrix | HPLC Column | Mobile Phase | Wavelength | Retention Time | LOD / LLOQ | Reference |
|---|---|---|---|---|---|---|
| Human Plasma | C18 µBondapak | Potassium dihydrogen phosphate | 260 nm | 4.7 min | 5 ng/mL (LOD) | nih.gov |
| Human & Rabbit Plasma | Not specified | De-ionized distilled water (pH 3.2) | 260 nm | Not specified | Not specified | researchgate.net |
| Polymeric Nanoparticles | RP C18 | Acetonitrile:Water (10:90, v/v) | 265 nm | Not specified | 10.86 ng/mL (LOD) | scielo.br |
Mass Spectrometry-Based Approaches for Metabolic Profiling and Metabolite Identification
Beyond quantifying known compounds, mass spectrometry is a powerful tool for metabolic profiling and identifying novel metabolites of 5-FU. High-resolution mass spectrometry (HRMS), particularly when coupled with UHPLC, such as quadrupole time-of-flight (QTOF) systems, enables the comprehensive analysis of the metabolome in biological samples following drug administration. nih.govnih.gov
These untargeted or semi-targeted metabolomic workflows are crucial for elucidating the complex metabolic pathways of 5-FU and for understanding mechanisms of drug action and resistance. nih.govnih.gov For example, an HRMS-based workflow was developed to study 5-FU metabolism in colorectal cancer cells, which successfully quantified various polar metabolites and highlighted that reduced levels of the active metabolite FdUMP were associated with chemoresistance. nih.govnih.govresearchgate.net
Metabolite identification relies on accurate mass measurements (typically with a mass error of <5 ppm) to determine the elemental composition of unknown compounds. nih.govsciex.com This is followed by tandem MS (MS/MS) experiments to obtain structural information from the fragmentation patterns of the metabolite ions. nih.gov Advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide more detailed structural information compared to conventional collision-induced dissociation (CID), which is particularly useful for pinpointing the location of metabolic modifications on a molecule. sciex.com Public databases like METLIN and HMDB are often used to putatively identify metabolites by matching accurate mass and fragmentation data. nih.gov Through these approaches, a wide array of metabolites can be identified, including products of N-dealkylation, hydroxylation, and conjugation. semanticscholar.org
Table 3: Key Metabolites of 5-Fluorouracil and Related Compounds
| Compound Name | Abbreviation | Significance |
|---|---|---|
| 5-Fluorouracil | 5-FU | The primary active drug, formed from its prodrug. nih.gov |
| Fluorouridine | FUR | An early metabolite in the activation pathway. researchgate.netnih.gov |
| Fluorodeoxyuridine | FdURD | A key intermediate metabolite. nih.gov |
| Fluorodeoxyuridine monophosphate | FdUMP | A critical active metabolite that inhibits thymidylate synthase. nih.govnih.govnih.gov |
| Fluorouridine triphosphate | FUTP | An active metabolite incorporated into RNA, disrupting its function. nih.govnih.gov |
| Fluorodeoxyuridine triphosphate | FdUTP | An active metabolite incorporated into DNA, leading to DNA damage. nih.govnih.gov |
| 5,6-Dihydrouracil | UH₂ | A catabolite of uracil (B121893), used to assess DPD enzyme activity. windows.netnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5,6-Dihydrouracil |
| 5-Fluoro-5,6-dihydrouracil |
| 5-Fluorouracil |
| Allopurinol |
| Cadaverine |
| Cyclophosphamide |
| Eniluracil |
| Epirubicin |
| Fluorodeoxyuridine |
| Fluorodeoxyuridine monophosphate |
| Fluorodeoxyuridine triphosphate |
| Fluorouridine |
| Fluorouridine triphosphate |
| Indolepropionic acid |
| Indoxylsulfate |
| Propylthiouracil |
Theoretical and Computational Studies in Prodrug Design
Molecular Modeling of Prodrug-Enzyme Interactions and Binding Modes
Molecular modeling, particularly molecular docking, is a cornerstone in prodrug design for predicting how a prodrug molecule fits into the active site of a target enzyme. This technique is crucial for understanding the interactions that govern the prodrug's bioconversion to its active form or its potential degradation by metabolic enzymes.
For a prodrug of 5-fluorouracil (B62378) (5-FU), a key enzyme of interest is dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of 5-FU. researchgate.net By modeling the interaction of a prodrug like 1-(1-Ethoxyethyl)-5-fluorouracil with DPD, researchers can predict its binding affinity and mode. For instance, in silico docking studies performed on other 5-FU prodrugs have shown how modifications to the 5-FU structure influence binding within the DPD active site. researchgate.net While the parent drug, 5-FU, typically forms hydrogen bonds with key residues such as Asn609 and Asn736 in the DPD binding pocket, the presence of a prodrug moiety can alter this interaction. researchgate.netnih.gov The ethoxyethyl group in this compound would occupy space within the active site, potentially preventing some of the original hydrogen bonds from forming while introducing new van der Waals or hydrophobic interactions.
These models can predict whether the prodrug itself is a substrate for the enzyme and estimate its binding affinity. A higher predicted affinity for a catabolic enzyme like DPD might indicate rapid degradation, whereas a lower affinity could suggest improved stability and bioavailability compared to 5-FU. researchgate.net These predictive insights are invaluable for prioritizing which prodrug candidates should be synthesized and tested experimentally.
Table 1: Example of Predicted Binding Interactions in the DPD Enzyme Active Site
| Compound | Interacting Residues | Type of Interaction | Predicted Affinity (Exemplary) |
| 5-Fluorouracil (5-FU) | Asn609, Asn736, S670 | Hydrogen Bonds | 206 µM researchgate.net |
| 5-FU Prodrug (generic) | Asn609 | Hydrogen Bond | 87 µM researchgate.net |
| This compound | To be determined | Hydrophobic, H-Bonds | To be determined |
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which are fundamental to its chemical reactivity and stability. nih.gov These methods are applied to study the 5-fluorouracil core and how its electronic structure is perturbed by the addition of the 1-ethoxyethyl prodrug moiety.
By calculating properties like the partial density of states, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), scientists can predict the most likely sites for chemical reactions, such as enzymatic or hydrolytic cleavage. nih.gov For this compound, these calculations can:
Assess Stability: Determine the strength of the bond connecting the ethoxyethyl group to the 5-FU molecule. This helps predict the prodrug's shelf-life and its stability under physiological conditions.
Predict Reactivity: Identify the electrophilic and nucleophilic sites on the molecule, offering clues about its metabolic fate and the mechanism of its conversion back to 5-FU.
Elucidate Electronic Effects: Analyze how the fluorine atom and the ethoxyethyl group influence the electron density across the pyrimidine (B1678525) ring, affecting its interactions with biological macromolecules.
Experimental techniques like X-ray absorption and emission spectroscopy can be used in conjunction with theoretical calculations to validate the computational models, providing a comprehensive picture of the prodrug's electronic characteristics. nih.gov
Table 2: Application of Quantum Chemical Calculations in Prodrug Analysis
| Computational Method | Property Calculated | Insight Gained for this compound |
| Density Functional Theory (DFT) | Partial Density of States | Understanding of orbital contributions and electronic nature. nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic Transition Energies | Prediction of spectroscopic properties. |
| Electrostatic Potential Mapping | Electron Distribution | Identification of sites susceptible to nucleophilic/electrophilic attack. |
| Bond Dissociation Energy | Chemical Bond Strength | Prediction of the stability of the prodrug linkage. |
Molecular Dynamics (MD) Simulations to Elucidate Bioconversion Pathways
While molecular docking provides a static snapshot of a prodrug in an enzyme's active site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are powerful computational tools used to study the physical movements of atoms and molecules, thereby elucidating the complex process of prodrug bioconversion.
For this compound, an MD simulation would typically proceed as follows:
The docked pose of the prodrug within its activating enzyme (e.g., a hydrolase or cytochrome P450 enzyme) is used as the starting point.
The system is solvated in a water box with physiological ion concentrations to mimic the cellular environment.
The simulation calculates the forces on every atom and integrates Newton's laws of motion over short time steps (femtoseconds) to track their trajectories.
These simulations can reveal the subtle conformational changes in both the prodrug and the enzyme that are necessary for the cleavage reaction to occur. nih.gov By analyzing the trajectory, researchers can identify key intermediate states, calculate the free energy barrier for the conversion, and understand the role of specific amino acid residues in catalyzing the release of active 5-FU. MD simulations are crucial for confirming the stability of the prodrug-enzyme complex and for visualizing the entire bioconversion pathway at an atomic level. nih.gov
Table 3: Stages of an MD Simulation for Prodrug Bioconversion
| Simulation Stage | Purpose | Key Information Obtained |
| System Setup | Prepare a realistic model of the prodrug-enzyme complex in a solvent. | Initial coordinates and parameters for the simulation. |
| Equilibration | Allow the system to relax to a stable temperature and pressure. | A stable starting point for the production simulation. |
| Production Simulation | Run the simulation for an extended period (nanoseconds to microseconds). | Trajectory of all atoms over time. |
| Analysis | Analyze the trajectory data. | Binding stability, conformational changes, interaction energies, and mechanistic steps of bioconversion. nih.govnih.gov |
Pharmacophore Modeling and Ligand Design for Prodrug Optimization
Pharmacophore modeling is a ligand-based design strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is instrumental in optimizing existing prodrugs and in the discovery of novel ones.
A pharmacophore model for a 5-FU prodrug like this compound could be developed to optimize its properties, such as enhancing its selective activation in tumor tissue or minimizing its degradation by DPD. nih.gov The model would consist of a set of features, including:
Hydrogen Bond Acceptors/Donors: From the uracil (B121893) ring of 5-FU, essential for interacting with target enzymes.
Hydrophobic/Aromatic Features: Representing the pyrimidine ring and parts of the prodrug moiety.
Positive/Negative Ionizable Features: To guide electrostatic interactions.
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process can identify new chemical linkers or promoieties that match the pharmacophore's spatial constraints. The goal is to discover novel prodrugs with potentially improved pharmacokinetic profiles, greater stability, or enhanced targeting capabilities compared to the original lead compound. researchgate.net This iterative process of modeling, screening, and synthesis is a powerful engine for prodrug optimization.
Table 4: Hypothetical Pharmacophore Features for a 5-FU Prodrug
| Pharmacophore Feature | Potential Role in Prodrug Design | Example Location on Prodrug |
| Hydrogen Bond Acceptor | Interaction with activating or metabolizing enzymes. researchgate.net | Oxygen and nitrogen atoms of the 5-FU ring. |
| Hydrogen Bond Donor | Interaction with activating or metabolizing enzymes. researchgate.net | Nitrogen atoms of the 5-FU ring. |
| Hydrophobic Group | Influencing membrane permeability, solubility, and enzyme binding. researchgate.net | The ethoxyethyl group. |
| Aromatic Ring | Pi-stacking interactions within an enzyme active site. | The 5-FU pyrimidine ring. |
Future Research Directions and Conceptual Therapeutic Potential
Exploration of Novel Bioconversion Triggers and Activation Strategies
The conversion of 1-(1-Ethoxyethyl)-5-fluorouracil to 5-FU is a critical step that dictates its therapeutic window. Current activation relies on physiological conditions, but future research is geared towards more specific and controllable triggers.
One promising avenue is the development of prodrugs that are activated by tumor-specific stimuli. frontiersin.org This includes leveraging the unique microenvironment of tumors, such as hypoxia (low oxygen) or the presence of specific enzymes that are overexpressed in cancer cells. For instance, researchers are exploring prodrugs that release their active component in response to elevated levels of reactive oxygen species (ROS), which are often found in cancer cells. nih.gov Arylboronate-based prodrugs of 5-FU have been designed to be activated by high levels of ROS, demonstrating enhanced specificity for cancer cells. nih.gov
Another innovative strategy involves radiotherapy-induced prodrug activation. frontiersin.org This approach utilizes an external trigger—radiation—to cleave a caging group from the prodrug, releasing the active chemotherapeutic agent specifically at the tumor site. frontiersin.org Furthermore, the development of prodrugs responsive to specific enzymes like carboxylesterases, β-galactosidase, and β-glucuronidase, which can be overexpressed in tumors, offers a highly targeted approach to drug release. frontiersin.org These strategies aim to minimize off-target effects and improve the therapeutic index of 5-FU. frontiersin.org
Development of Targeted Delivery Systems for Prodrugs
To further enhance the tumor-specificity of this compound and other 5-FU prodrugs, researchers are developing sophisticated targeted delivery systems. These systems aim to encapsulate the prodrug and guide it directly to the tumor, minimizing systemic exposure and associated side effects.
Nanocarriers have emerged as a leading platform for targeted drug delivery. nih.goveurekaselect.com These include:
Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They are biocompatible, biodegradable, and can be engineered to release their cargo in response to specific triggers like pH changes in the tumor microenvironment. nih.gov For example, pH-sensitive liposomes have been shown to enhance the accumulation of 5-FU at tumor sites. nih.gov Novel lipophilic 5-FU prodrugs have been synthesized and encapsulated into liposomes, showing improved drug loading and slow-release profiles. nih.gov
Polymeric Nanoparticles: Biodegradable polymers are used to create nanoparticles that can carry a high drug load. eurekaselect.comnih.gov These nanoparticles can be functionalized with targeting ligands, such as folic acid, to specifically bind to receptors overexpressed on cancer cells, thereby increasing cellular uptake. nih.govresearchgate.net For instance, folic acid-conjugated nanoparticles have demonstrated significantly improved efficacy in delivering 5-FU to cancer cells. nih.govresearchgate.net
Graphene-based Nanocarriers: Functionalized graphene has been explored as a nanoplatform for high-efficiency drug loading of 5-FU. rsc.org
These delivery systems can be further enhanced by incorporating stimuli-responsive elements, allowing for controlled drug release in response to internal or external triggers. nih.gov This "smart" delivery approach holds immense potential for improving the therapeutic outcome of 5-FU prodrugs.
Investigation of Combination Therapies with this compound in Preclinical Settings
The future of cancer treatment lies in combination therapies that target multiple pathways simultaneously. Preclinical studies are actively investigating the synergistic effects of combining this compound with other anticancer agents.
Combining 5-FU with other chemotherapeutic drugs, such as irinotecan (B1672180) and oxaliplatin, has shown promise in preclinical models of various cancers, including pancreatic and gastric cancer. mdpi.comnih.gov For example, the combination of lurbinectedin (B608698) with irinotecan and 5-FU resulted in highly efficient and synergistic killing of pancreatic cancer cells. mdpi.com Similarly, the FLEP regimen (5-FU, leucovorin, etoposide, and cisplatin) has shown encouraging response rates in advanced gastric cancer. nih.gov
Furthermore, combining 5-FU with targeted therapies, such as MEK inhibitors, can enhance its radiosensitizing effects. nih.gov Preclinical studies have shown that the MEK inhibitor selumetinib (B1684332) can augment the radiation response when used with 5-FU. nih.gov The combination of 5-FU with immunotherapies, such as immune checkpoint inhibitors, is also a promising area of research, aiming to overcome immune resistance in tumors. ascopubs.org
These combination strategies aim to enhance the antitumor activity of 5-FU, overcome drug resistance, and improve patient outcomes. nih.govmdpi.com
Identification and Validation of Preclinical Biomarkers for Prodrug Activation and Response
To personalize cancer therapy and predict which patients are most likely to benefit from this compound, the identification and validation of predictive biomarkers are crucial.
Research is focused on identifying biomarkers that can predict the activation of the prodrug and the subsequent response to 5-FU. Transcriptomic analysis of cancer cell lines and patient tumors has revealed several potential gene expression biomarkers associated with 5-FU resistance or sensitivity. nih.govmdpi.com For example, high expression of genes like SHISA4, SLC38A6, and LAPTM4A has been linked to 5-FU resistance. nih.govmdpi.com
Other potential biomarkers include the expression levels of proteins involved in DNA repair and cell signaling pathways, such as NF-κB and JNK. researchgate.net Genomic alterations, such as microsatellite instability (MSI) and mutations in genes like TP53 and KRAS, are also being investigated as predictors of response to 5-FU-based therapies. mdpi.comnih.gov The development of patient-derived xenografts (PDXs) and organoids provides valuable preclinical models for identifying and validating these biomarkers. nih.govresearchgate.net
Integration of Omics Technologies in Prodrug Research
The fields of metabolomics and proteomics are poised to revolutionize prodrug research by providing a comprehensive understanding of the molecular mechanisms underlying drug action and resistance.
Metabolomics , the large-scale study of small molecules (metabolites) within cells and tissues, can be used to trace the metabolic fate of this compound and identify the key enzymes and pathways involved in its conversion to 5-FU. This can help in designing more efficient prodrugs and identifying potential drug-drug interactions.
Proteomics , the study of the entire set of proteins expressed by a genome, can identify protein biomarkers that predict drug response or resistance. nih.gov By comparing the proteomic profiles of sensitive and resistant cancer cells, researchers can uncover novel drug targets and mechanisms of resistance. nih.govnih.gov For instance, proteomic analysis has identified proteins like HSPA4, SPTB, and NIPSNAP1 as potential predictive markers for the response to 5-FU-based chemoradiotherapy in rectal cancer. nih.gov Multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of the factors influencing the efficacy of 5-FU prodrugs and pave the way for more personalized and effective cancer treatments. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(1-Ethoxyethyl)-5-fluorouracil, and what factors critically influence reaction yields?
- Methodological Answer : Synthesis typically involves modifying the N1 position of 5-fluorouracil (5-FU) with an ethoxyethyl group. Nucleophilic substitution or alkylation reactions using reagents like 1-ethoxyethyl chloride under anhydrous conditions are common. Critical parameters include temperature control (40–60°C), inert atmosphere (e.g., nitrogen), and stoichiometric ratios to minimize side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification often employs recrystallization or column chromatography. Yield optimization requires careful adjustment of base catalysts (e.g., NaH or K₂CO₃) and solvent polarity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how can computational modeling validate experimental data?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the ethoxyethyl substitution and fluorine position. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Computational methods, such as density functional theory (DFT), predict vibrational spectra and optimize molecular geometry, aligning with experimental data to resolve ambiguities. For example, DFT can distinguish between tautomeric forms by comparing calculated vs. observed chemical shifts .
Advanced Research Questions
Q. How does the 1-ethoxyethyl substituent alter the tautomeric equilibrium of 5-fluorouracil, and what are the implications for its pharmacokinetic profile?
- Methodological Answer : The ethoxyethyl group at N1 stabilizes the keto tautomer (5-fluoro-2,4-dioxopyrimidine) by sterically hindering enolization. This shift reduces intermolecular hydrogen bonding, potentially enhancing lipophilicity and membrane permeability. Comparative studies using fluorescence spectroscopy and X-ray crystallography can quantify tautomeric ratios. Computational simulations (e.g., molecular docking) further predict how tautomerism affects binding to targets like thymidylate synthase. Stabilizing the keto form may prolong half-life but reduce solubility, necessitating formulation adjustments .
Q. What strategies improve the solubility and bioavailability of this compound in preclinical models, and how do these compare to 5-FU?
- Methodological Answer : Cyclodextrin-based encapsulation (e.g., β-cyclodextrin derivatives) enhances aqueous solubility by forming inclusion complexes, as demonstrated for 5-FU derivatives. Thermal analysis (DSC) and phase solubility studies determine optimal host-guest ratios. In vivo pharmacokinetic studies in rodent models compare bioavailability metrics (Cₘₐₓ, AUC) between free and encapsulated forms. Unlike 5-FU, the ethoxyethyl group may reduce renal clearance, requiring dose adjustments. Parallel studies with PEGylation or lipid nanoparticles can further optimize delivery .
Q. How do molecular dynamics (MD) simulations elucidate interactions between this compound and drug carriers like cyclodextrins?
- Methodological Answer : MD simulations (using software like GROMACS or AMBER) model the encapsulation process by calculating binding free energies (ΔG) and hydrogen-bonding patterns. Simulations reveal that the ethoxyethyl group increases hydrophobic interactions with cyclodextrin cavities, improving stability compared to 5-FU. Radial distribution functions (RDFs) quantify spatial relationships between the drug and carrier atoms, guiding structural modifications for enhanced encapsulation efficiency. Experimental validation via isothermal titration calorimetry (ITC) confirms simulation-predicted binding affinities .
Data Contradiction and Analysis
Q. Conflicting reports exist on the metabolic stability of this compound. How can researchers resolve discrepancies between in vitro and in vivo degradation data?
- Methodological Answer : In vitro assays (e.g., liver microsomes) may underestimate metabolic stability due to absent physiological factors like protein binding. Comparative studies should integrate LC-MS/MS quantification of parent drug and metabolites across multiple models (e.g., hepatocyte cultures vs. murine plasma). Enzyme-specific inhibitors (e.g., CYP450 blockers) identify degradation pathways. Contradictions often arise from interspecies variability in esterase activity, which hydrolyzes the ethoxyethyl group. Cross-validation using humanized liver models or CRISPR-engineered cell lines clarifies relevance to human metabolism .
Safety and Handling in Research Settings
Q. What are the recommended safety protocols for handling this compound in laboratory environments, and how do they differ from 5-FU?
- Methodological Answer : While both compounds require PPE (gloves, lab coats, eye protection), the ethoxyethyl derivative’s lower volatility reduces inhalation risks. However, its increased lipophilicity necessitates stricter waste disposal protocols for organic solvents used in synthesis. Workplace air monitoring via GC-MS ensures compliance with OSHA permissible exposure limits (PELs). Spill management includes adsorption with inert materials (e.g., vermiculite) and neutralization with dilute NaOH. Unlike 5-FU, which is water-soluble, this derivative’s solubility profile demands specialized decontamination procedures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
